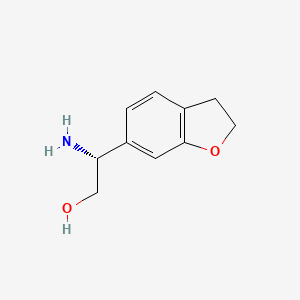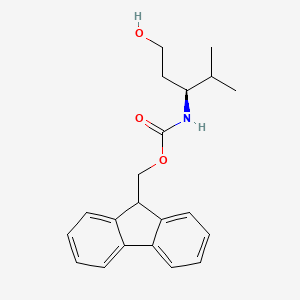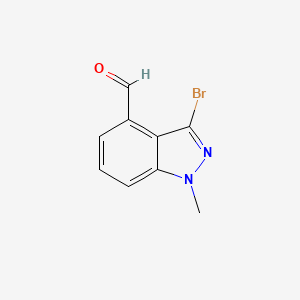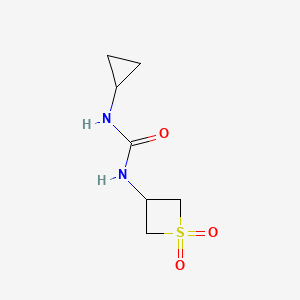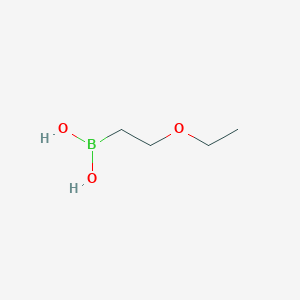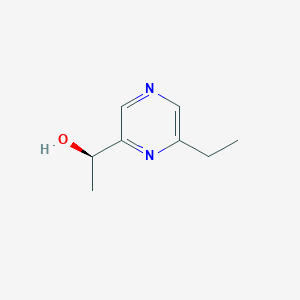
(R)-1-(6-Ethylpyrazin-2-yl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-1-(6-Ethylpyrazin-2-yl)ethanol is an organic compound characterized by the presence of a pyrazine ring substituted with an ethyl group and an ethanol moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(6-Ethylpyrazin-2-yl)ethanol typically involves the reaction of 6-ethylpyrazine with an appropriate chiral alcohol. The reaction conditions often include the use of a catalyst to ensure the formation of the desired enantiomer. Commonly used catalysts include chiral ligands and transition metal complexes.
Industrial Production Methods
Industrial production of ®-1-(6-Ethylpyrazin-2-yl)ethanol may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
®-1-(6-Ethylpyrazin-2-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: The ethanol moiety can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like halides and amines are used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, ®-1-(6-Ethylpyrazin-2-yl)ethanol is used as a chiral building block for the synthesis of more complex molecules. Its unique structure allows for the creation of enantiomerically pure compounds, which are essential in various chemical reactions and processes.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as antimicrobial or antifungal activity, making it a candidate for drug development and other therapeutic applications.
Medicine
In medicine, ®-1-(6-Ethylpyrazin-2-yl)ethanol is investigated for its potential use in pharmaceuticals. Its chiral nature makes it valuable in the development of drugs that require specific enantiomeric forms for efficacy and safety.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Wirkmechanismus
The mechanism of action of ®-1-(6-Ethylpyrazin-2-yl)ethanol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-1-(6-Ethylpyrazin-2-yl)ethanol: The enantiomer of the compound, which may exhibit different biological and chemical properties.
1-(6-Methylpyrazin-2-yl)ethanol: A similar compound with a methyl group instead of an ethyl group, leading to different reactivity and applications.
1-(6-Ethylpyrazin-2-yl)propanol: A compound with a propanol moiety instead of ethanol, affecting its physical and chemical properties.
Uniqueness
®-1-(6-Ethylpyrazin-2-yl)ethanol is unique due to its specific chiral configuration and the presence of both an ethyl group and an ethanol moiety. This combination of features makes it valuable for applications requiring enantiomerically pure compounds and specific reactivity profiles.
Eigenschaften
Molekularformel |
C8H12N2O |
|---|---|
Molekulargewicht |
152.19 g/mol |
IUPAC-Name |
(1R)-1-(6-ethylpyrazin-2-yl)ethanol |
InChI |
InChI=1S/C8H12N2O/c1-3-7-4-9-5-8(10-7)6(2)11/h4-6,11H,3H2,1-2H3/t6-/m1/s1 |
InChI-Schlüssel |
POVIRSMHZXLPLY-ZCFIWIBFSA-N |
Isomerische SMILES |
CCC1=CN=CC(=N1)[C@@H](C)O |
Kanonische SMILES |
CCC1=CN=CC(=N1)C(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


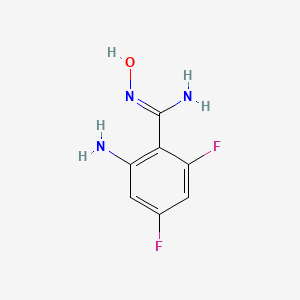
![(3aR,4R,6R,6aR)-4-(4-Aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-6-(hydroxymethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxole-4-carbonitrile 4-methylbenzenesulfonate](/img/structure/B12963389.png)


![3-[(5-Bromopentyl)oxy]estra-1,3,5(10)-trien-17-one](/img/structure/B12963399.png)
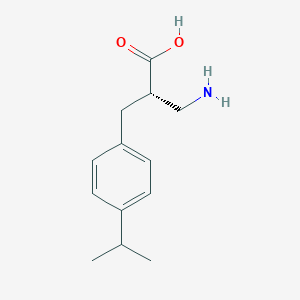
![4-chloro-2-ethyl-1H-benzo[d]imidazole](/img/structure/B12963407.png)
